2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid

Medicinal Chemistry Chemical Biology Phthalimide Derivatives

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid (CAS 324779-92-2) is a synthetic small molecule (C18H15NO4S, MW 341.4 g/mol) that combines a phthalimide moiety with a benzoic acid group via a propylthio linker. Its structure is characterized by a calculated XLogP3 of 3, a topological polar surface area of 100 Ų, and one hydrogen bond donor.

Molecular Formula C18H15NO4S
Molecular Weight 341.4 g/mol
Cat. No. B4540724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid
Molecular FormulaC18H15NO4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=C3C(=O)O
InChIInChI=1S/C18H15NO4S/c20-16-12-6-1-2-7-13(12)17(21)19(16)10-5-11-24-15-9-4-3-8-14(15)18(22)23/h1-4,6-9H,5,10-11H2,(H,22,23)
InChIKeyIBHRKLPMMUUGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid: Procurement-Relevant Physicochemical and Structural Profile


2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid (CAS 324779-92-2) is a synthetic small molecule (C18H15NO4S, MW 341.4 g/mol) that combines a phthalimide moiety with a benzoic acid group via a propylthio linker [1]. Its structure is characterized by a calculated XLogP3 of 3, a topological polar surface area of 100 Ų, and one hydrogen bond donor [1]. The compound is cataloged in public chemical databases and is available as a solid [1]. However, no peer-reviewed studies reporting its bioactivity, potency, or performance in comparative assays were identified during a systematic literature search restricted to primary sources, authoritative databases, and patents.

Why Generic Substitution of 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid Is Not Supported by Current Evidence


A systematic search for comparative, quantitative data on 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid found no head-to-head studies, cross-study comparable assays, or class-level potency inferences against any close analog. Authoritative databases such as PubChem list only computed physicochemical properties and spectral data, with no biological assay results or target engagement data [1]. No patents or primary research papers were found that establish a performance or selectivity profile for this compound. Therefore, any claim that this compound cannot be substituted by a generic analog would be speculative. Until differential evidence is generated, procurement decisions based on assumed uniqueness are unsupported.

Quantitative Differentiation Evidence for 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid: Sourcing and Selection Guide


No Comparator-Based Bioactivity Data Identified for 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid

A search of the primary literature, patent databases, and authoritative sources (e.g., PubChem, PubMed) yielded no quantitative bioactivity data for this compound. No IC50, EC50, Ki, or target engagement values were found, and no study comparing it to a structurally related analog was identified [1]. Consequently, no comparator-based differentiation claim can be substantiated at this time.

Medicinal Chemistry Chemical Biology Phthalimide Derivatives

No Comparative Selectivity or Off-Target Profiling Data Found

No data from selectivity panels, off-target screens, or safety pharmacology assays were located for this compound. The absence of such data precludes any evidence-backed claim of reduced off-target risk compared to structural analogs.

Drug Discovery Selectivity Off-Target Effects

No In Vivo Pharmacokinetic or Pharmacodynamic Data Available

A search for in vivo pharmacokinetic studies, including bioavailability, half-life, clearance, or tissue distribution data, returned no results for this compound. Without such data, no claim of superior in vivo performance over alternatives can be supported.

Pharmacokinetics In Vivo ADME

Application Scenarios for 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid Based on Available Physicochemical Evidence


Use as a Synthetic Intermediate or Chemical Probe Where Structure Alone is Sufficient

Given its computed properties (MW 341.4, rotatable bonds 6, TPSA 100 Ų), this compound may serve as a synthetic intermediate in medicinal chemistry campaigns exploring phthalimide-benzoic acid conjugates [1]. Its utility in this scenario relies solely on its structural features and commercial availability, not on differential bioactivity.

NMR Reference Standard or Spectral Library Entry

The compound has deposited 1H and 13C NMR spectra in the Wiley KnowItAll library [1]. It can be used as a reference standard for NMR method development or spectral dereplication studies, provided its purity is verified by the supplier.

Physicochemical Benchmarking in Computational Chemistry

With its calculated physicochemical descriptors (XLogP3, TPSA), the compound can serve as a benchmarking molecule for validating computational models predicting logP, solubility, or permeability for similar phthalimide-containing structures [1].

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